molecular formula C13H17N B6344206 [(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine CAS No. 1176911-24-2

[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine

Cat. No. B6344206
CAS RN: 1176911-24-2
M. Wt: 187.28 g/mol
InChI Key: XMNPHKNKYFDTGJ-ZRDIBKRKSA-N
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Description

The compound “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is also known as N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline . It has a molecular formula of C16H17N and an average mass of 223.313 Da .


Molecular Structure Analysis

The molecular structure of this compound involves a phenyl group (a benzene ring), a prop-2-en-1-yl group (a three-carbon chain with a double bond), and a methyl group attached to the nitrogen of an amine group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio can be calculated using molecular dimension simulations .

Scientific Research Applications

The chemical compound "(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine" represents a class of organic compounds involved in various research areas, including the development of pharmaceuticals, materials science, and understanding biochemical processes. This review focuses on the scientific research applications of similar or related chemical compounds due to the specificity of the query. It's important to note that the direct mention of "(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine" in scientific literature is scarce, and the applications discussed are based on related compounds which share functional groups or structural similarities, thus offering insights into potential research applications of the queried compound.

Applications in Pharmaceutical Development and Biochemistry

  • Carcinogenic Potential and DNA Binding : Research has shown that heterocyclic aromatic amines, similar in structure to the queried compound, are carcinogenic in rodents. Their carcinogenic effects are exerted through DNA binding, emphasizing the importance of understanding the biochemical interactions of such compounds (Teunissen et al., 2010). This insight is crucial for developing safer pharmaceuticals and understanding the molecular basis of carcinogenesis.

  • Metabolic Activation and Detoxification : The study of metabolic pathways of nitrogen-containing compounds, including amines, is vital for drug development. Advanced oxidation processes have been identified as effective in degrading these compounds, improving treatment schemes for pharmaceutical waste management (Bhat & Gogate, 2021).

Applications in Catalysis and Chemical Synthesis

  • Transition Metal-Catalyzed Processes : The catalytic activities of transition metal complexes in reactions involving N-allyl systems, which resemble the queried compound, have been extensively studied. These reactions are fundamental in the synthesis of heterocyclic compounds and are critical for pharmaceutical synthesis and materials science (Krompiec et al., 2008).

  • Polymerization Initiators : Amines, including those similar to the compound , have been used as (co)initiators in the ring-opening polymerization of cyclic esters. This application is significant in the development of biodegradable polymers and other advanced materials (Duda et al., 2005).

Environmental and Safety Considerations

  • Toxicity and Environmental Fate : Understanding the environmental fate and potential toxicity of chemical warfare agent degradation products, including those related to aromatic amines, is crucial for environmental health and safety. This knowledge helps in assessing the impact of these compounds on human health and the environment (Munro et al., 1999).

properties

IUPAC Name

(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNPHKNKYFDTGJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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